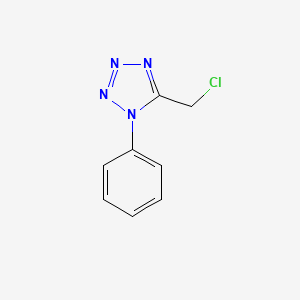

5-(chloromethyl)-1-phenyl-1H-tetrazole

Description

Significance of the Tetrazole Heterocyclic Framework

The tetrazole ring system is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. researchgate.net Although not found in natural sources, this moiety has garnered significant attention from researchers due to the wide spectrum of biological activities and unique material properties exhibited by its derivatives. lifechemicals.com

In medicinal chemistry, the tetrazole group is frequently employed as a bioisostere for the carboxylic acid functional group. lifechemicals.comnumberanalytics.comvu.edu.au This substitution can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability, increased lipophilicity, and better bioavailability, while potentially reducing side effects. vu.edu.auhilarispublisher.com The World Health Organization has even recognized the tetrazole ring as an important descriptor in methodologies for designing new drugs. hilarispublisher.com This significance is highlighted by the incorporation of the tetrazole moiety into numerous marketed drugs, including the antihypertensive agents Losartan and Candesartan. lifechemicals.comnumberanalytics.com Beyond pharmaceuticals, tetrazoles are used in agriculture as plant growth regulators, and their ability to coordinate with metal ions makes them valuable ligands in the construction of functional metal-organic frameworks for applications like gas storage. lifechemicals.com They are also investigated as scaffolds for high-energy-density materials due to their high nitrogen content and favorable heats of formation. lifechemicals.commdpi.com

Role of Halomethyl Functionalities in Organic Synthesis

The chloromethyl group (–CH₂Cl) is a reactive functional group in which one hydrogen atom of a methyl group is replaced by a chlorine atom. chempanda.comwikipedia.org This functionality serves as a crucial tool in organic synthesis, primarily as a means to introduce a methyl group that can be further manipulated.

The high reactivity of the C-Cl bond allows the chloromethyl group to readily participate in nucleophilic substitution reactions, where the chlorine atom is displaced by various nucleophiles such as thiols, amines, and alkoxides. It is also a key component in chloromethylation reactions, such as the Blanc reaction, which introduces a chloromethyl group onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride under acidic conditions. wikipedia.orgwikipedia.org Furthermore, compounds containing a chloromethyl group can engage in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. This versatility makes chloromethylated compounds valuable intermediates and building blocks for constructing more complex molecular architectures.

Academic and Research Importance of 5-(chloromethyl)-1-phenyl-1H-tetrazole

The academic and research importance of this compound stems from its identity as a bifunctional reagent, combining the desirable properties of the tetrazole ring with the synthetic versatility of the chloromethyl group. It serves as a critical building block for creating more elaborate tetrazole derivatives for use in coordination chemistry, catalysis, and as intermediates for pharmaceuticals and materials.

The typical synthesis of this compound involves the reaction of chloromethyl cyanide with sodium azide (B81097). The true value of this compound lies in its subsequent reactivity. The chloromethyl group acts as a handle for molecular elaboration, enabling a variety of chemical transformations.

Table 2: Key Reactions of the Chloromethyl Group

| Reaction Type | Description |

|---|

This reactivity allows chemists to systematically modify the structure and explore how these changes affect the compound's properties, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. vu.edu.au The tetrazole portion of the molecule can engage in non-covalent interactions like hydrogen bonding and π-π stacking with biological targets, while the functional handle provided by the chloromethyl group can be used to form covalent bonds or introduce other interacting groups.

Overview of Current Research Trends and Knowledge Gaps

Current research involving tetrazole derivatives is focused on several key areas. There is a continuous effort to develop novel, more efficient, and environmentally friendly synthetic methods, often employing new catalysts or green chemistry principles. scielo.org.zaresearchgate.netdatainsightsmarket.com The exploration of tetrazoles for new applications in medicinal chemistry (as anticancer, antiviral, and antimicrobial agents) and materials science (as energetic materials or polymers) remains a vibrant field of study. lifechemicals.comvu.edu.aumdpi.comresearchgate.net

A significant trend is the use of functionalized tetrazoles as core building blocks in multicomponent reactions (MCRs). beilstein-archives.org For example, 1-substituted tetrazole-5-carbaldehydes, which can be synthesized from chloromethyl tetrazoles, are being used to rapidly generate libraries of complex, drug-like molecules. beilstein-archives.org This approach represents a shift from introducing the tetrazole ring in a late-stage modification to using it as a foundational piece in a de novo construction strategy. beilstein-archives.org

Despite extensive research on tetrazoles, knowledge gaps remain. While the general properties of the tetrazole class are well-documented, the specific characteristics and full application scope for individual derivatives like this compound are not always fully explored. There is a persistent need for more methodical SAR studies to precisely understand how structural modifications, such as those originating from the chloromethyl group, influence biological activity and physicochemical properties. vu.edu.au Furthermore, developing synthetic routes that are not only efficient but also scalable and avoid hazardous reagents remains a challenge for many functionalized tetrazoles. beilstein-archives.org

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASHDYDHJFKPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383142 | |

| Record name | 5-(chloromethyl)-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64473-40-1 | |

| Record name | 5-(chloromethyl)-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Chloromethyl 1 Phenyl 1h Tetrazole

Rational Design of Synthetic Pathways

The rational design of a synthetic route to 5-(chloromethyl)-1-phenyl-1H-tetrazole involves a strategic, step-by-step assembly of the molecule. This approach focuses on maximizing yield and purity by carefully controlling the introduction of each key structural element.

Strategic Introduction of the 1-Phenyl Substituent

The introduction of the phenyl group at the N1 position of the tetrazole ring is a critical step that dictates the choice of starting materials. A primary strategy involves using a phenyl-substituted reactant that directs the regiochemical outcome of the ring formation.

From Aryl Azides: The most direct method involves the use of phenylazide as a key building block. In this approach, the phenyl group is already attached to a nitrogen atom, which then becomes incorporated into the tetrazole ring. This pre-functionalization ensures the phenyl group is positioned at one of the ring's nitrogen atoms.

From Aryl Amines: An alternative pathway begins with a primary arylamine, such as aniline. The amine can be converted into a 1-substituted tetrazole in a one-pot reaction with reagents like triethyl orthoformate and sodium azide (B81097). acs.org This method generates the N-aryl bond prior to the final cyclization step.

From Aryl Diazonium Salts: Silver-catalyzed regioselective [3+2] cycloaddition reactions involving aryl diazonium salts provide another route for the straightforward construction of 1-substituted tetrazoles. nih.gov This method can be performed as a one-pot operation starting from commercially available anilines. nih.gov

Formation of the Tetrazole Ring System

The core of the synthesis is the formation of the aromatic tetrazole ring. The most prevalent and well-established method is the [3+2] cycloaddition reaction between a nitrile and an azide source. nih.govacs.org

Mechanism: This reaction involves the addition of an azide (acting as a 1,3-dipole) across the carbon-nitrogen triple bond of a nitrile. While sometimes described as a concerted cycloaddition, evidence suggests a stepwise mechanism, particularly when using azide salts. acs.orgnih.govyoutube.com The process may involve the activation of the nitrile by a protic or Lewis acid, followed by nucleophilic attack by the azide anion to form an imidoyl azide intermediate, which then cyclizes to the tetrazole ring. acs.orgnih.gov

Reactants: For the synthesis of this compound, this key step would logically involve the reaction between phenylazide and chloroacetonitrile. The electron-withdrawing nature of the chloromethyl group on the nitrile enhances its reactivity toward the azide. nih.govnih.gov

Regioselective Introduction of the 5-(chloromethyl) Moiety

Ensuring the chloromethyl group is exclusively at the C5 position is a challenge of regioselectivity. The choice of synthetic strategy directly controls this outcome.

Using a Precursor Nitrile: The most common approach is to use a nitrile that already contains the desired C5 substituent. For this target molecule, chloroacetonitrile serves as the ideal precursor, directly incorporating the chloromethyl group at the carbon atom that will become C5 of the tetrazole ring. The reaction of an organic azide with a nitrile is known to be regioselective, typically yielding the 1,5-disubstituted product. acs.org

Post-Cyclization Modification: An alternative, though more circuitous, route involves forming a tetrazole with a different functional group at the C5 position, which is later converted to the chloromethyl group. For example, a synthetic pathway for the related 5-chloromethyl-1H-tetrazole involves first synthesizing 5-hydroxymethyltetrazole from hydroxyacetonitrile. guidechem.com The hydroxymethyl group is then chlorinated in a subsequent step. guidechem.com This two-step process ensures the substituent is at the C5 position before the final chlorination.

Reported Synthetic Protocols

Specific laboratory and industrial protocols rely on established reaction types, including multicomponent and catalyzed reactions, to improve efficiency, yield, and safety.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. The Ugi-azide four-component reaction (UT-4CR) is a prominent MCR for synthesizing 1,5-disubstituted tetrazoles. nih.gov

The general Ugi-azide reaction involves an oxo component (an aldehyde or ketone), an amine, an isocyanide, and an azide source (often trimethylsilyl azide). This reaction could be adapted to synthesize the backbone of the target molecule, although it may not directly yield the 5-(chloromethyl) substituent without specialized starting materials. nih.govbeilstein-journals.org The power of MCRs lies in their ability to rapidly generate libraries of complex molecules from simple, readily available building blocks. beilstein-journals.org

| Reaction Type | Components | Product Type | Potential for Target Compound |

| Ugi-Azide (UT-4CR) | Amine, Oxo Component, Isocyanide, Azide | α-Aminomethyl tetrazoles nih.gov | High, by selecting appropriate starting materials (e.g., aniline, formaldehyde (B43269), a suitable isocyanide, and an azide source). |

| Passerini-Tetrazole (PT-3CR) | Oxo Component, Isocyanide, Hydrazoic Acid | α-Hydroxymethyl tetrazoles beilstein-journals.org | Moderate, could produce a 5-hydroxymethyl precursor that would require subsequent chlorination. |

Catalytic Methodologies (e.g., Lewis Acid Catalysis, Phase Transfer Catalysis)

Catalysts are frequently employed to accelerate the formation of the tetrazole ring, often under milder conditions and with improved yields.

Lewis Acid Catalysis: Lewis acids activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. youtube.comorganic-chemistry.org This rate enhancement is a common strategy in tetrazole synthesis. A wide variety of Lewis acid catalysts have been proven effective. For instance, zinc salts are widely used and can promote the reaction in water, offering a greener synthetic route. organic-chemistry.org Other reported catalysts include copper salts (CuSO₄·5H₂O), which are readily available and environmentally friendly, and nano-catalysts like nano-TiCl₄·SiO₂, which offer high efficiency and recyclability. scielo.org.zascielo.br

Phase Transfer Catalysis (PTC): In industrial settings, phase transfer catalysts are often used. guidechem.com These catalysts facilitate the reaction between reactants that are in different phases (e.g., a water-soluble azide salt and an organic-soluble nitrile). The PTC transports the azide anion from the aqueous phase to the organic phase, where it can react with the nitrile, thereby increasing the reaction rate.

Below is a table summarizing various catalytic systems used for the synthesis of 5-substituted tetrazoles via the cycloaddition of nitriles and sodium azide.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| None | DMF | 120 | 17 h | 40 researchgate.net |

| CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 1 h | 100 researchgate.net |

| Zinc Chloride (ZnCl₂) | Isopropanol | Reflux | Not specified | Very Good organic-chemistry.org |

| Nano-TiCl₄·SiO₂ | DMF | Reflux | 2 h | Good scielo.org.za |

| Copper-doped silica cuprous sulfate (CDSCS) | H₂O/i-PrOH | Reflux | Not specified | Up to 93 semanticscholar.org |

Green Chemistry Principles in Synthesis Optimization (e.g., Solvent Selection, Atom Economy)

The application of green chemistry principles to the synthesis of tetrazoles aims to reduce the environmental impact of these processes. Key considerations include the selection of safer solvents, improving atom economy, and using environmentally benign catalysts.

Solvent Selection: Traditional syntheses of tetrazoles have often utilized dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). While effective, these solvents pose environmental and safety concerns. Green chemistry encourages the exploration of safer alternatives. Water has been successfully employed as a solvent for the synthesis of 5-substituted 1H-tetrazoles, which is advantageous due to its non-toxic and non-flammable nature. The use of water can also mitigate the risk of explosion and simplifies work-up procedures. Another green approach involves the use of recyclable catalysts in aqueous media.

Atom Economy: The principle of atom economy advocates for designing synthetic methods that maximize the incorporation of all materials used in the process into the final product. The [3+2] cycloaddition reaction for tetrazole synthesis is inherently atom-economical as all atoms from the nitrile and azide precursors are incorporated into the tetrazole ring. This minimizes the generation of byproducts and waste.

The following table summarizes the application of green chemistry principles in tetrazole synthesis:

| Green Chemistry Principle | Application in Tetrazole Synthesis | Benefits |

| Safer Solvents | Use of water instead of DMF or DMSO. | Reduced toxicity, improved safety, easier work-up. |

| Atom Economy | [3+2] cycloaddition incorporates all reactant atoms. | High efficiency, minimal waste generation. |

| Catalysis | Use of recyclable and environmentally benign catalysts. | Reduced waste, catalyst can be reused over multiple cycles. |

Process Optimization and Yield Enhancement Studies

Optimizing the reaction conditions is crucial for enhancing the yield and purity of this compound. Key parameters that are often investigated in process optimization studies for the synthesis of 5-substituted tetrazoles include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis of 5-phenyl-1H-tetrazole, a related compound, various catalysts have been explored to improve reaction efficiency. For instance, the use of catalysts has been shown to significantly increase the yield compared to non-catalyzed reactions. Different solvents have also been tested, with some leading to higher yields than others. Temperature is another critical factor; optimizing the reaction temperature can lead to shorter reaction times and improved yields.

The table below illustrates the effect of different reaction parameters on the yield of a model 5-substituted tetrazole synthesis:

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| None | DMF | 120 | 17 | 40 |

| Catalyst A | DMF | 120 | 15 | 100 |

| Catalyst A | DMSO | 120 | 3 | 100 |

| Catalyst A | Water | Reflux | 24 | 45 |

This data is illustrative and based on general findings for 5-substituted tetrazole synthesis.

Mechanistic Investigations of Formation Reactions

The formation of the tetrazole ring via the [3+2] cycloaddition of a nitrile and an azide is a well-established reaction. The mechanism is generally understood to proceed through a concerted or stepwise pathway.

In a typical mechanism, the reaction is initiated by the coordination of a Lewis acid or protonation of the nitrogen atom of the nitrile. This activation of the nitrile makes it more susceptible to nucleophilic attack by the azide anion. The subsequent steps involve the attack of the azide on the activated nitrile, leading to the formation of an intermediate that then cyclizes to form the tetrazole ring. The formation of the aromatic tetrazole ring is a significant driving force for this reaction.

A plausible mechanism for the formation of a 5-substituted tetrazole involves the following steps:

Activation of the nitrile: The nitrile is activated by a Lewis acid or a proton source.

Nucleophilic attack: The azide anion attacks the carbon atom of the activated nitrile.

Cyclization: The resulting intermediate undergoes intramolecular cyclization.

Protonation: The final step involves protonation to yield the stable 5-substituted-1H-tetrazole.

This mechanistic understanding is crucial for the rational design of more efficient catalysts and for optimizing reaction conditions to favor the formation of the desired product.

Chemical Reactivity and Functionalization of 5 Chloromethyl 1 Phenyl 1h Tetrazole

Reactivity of the Chloromethyl Group

The chloromethyl group at the 5-position of the tetrazole ring is the primary site for functionalization. Its reactivity is analogous to that of benzylic chlorides, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity is the foundation for its use as a versatile building block in the synthesis of more complex molecules.

The carbon atom of the chloromethyl group is highly susceptible to attack by a diverse range of nucleophiles, leading to the displacement of the chloride anion. These reactions typically proceed via an SN2 mechanism, although SN1-type pathways can be accessible under certain conditions due to the potential for stabilization of a carbocation intermediate by the adjacent tetrazole ring. The scope of nucleophiles includes those based on nitrogen, oxygen, and sulfur, among others.

Limitations of these reactions are generally related to the stability of the nucleophile under the required reaction conditions and potential side reactions. For instance, strongly basic nucleophiles might induce elimination reactions or react with other parts of the molecule, although the tetrazole ring is generally stable. researchgate.net Steric hindrance on the nucleophile can also slow down the reaction rate, necessitating more forcing conditions.

The facile displacement of the chloride from the chloromethyl group is a reliable strategy for forging new carbon-heteroatom bonds, providing access to a wide variety of derivatives.

C-N Bond Formation: Reaction with nitrogen nucleophiles such as amines, anilines, and azide (B81097) salts readily yields the corresponding aminomethyl or azidomethyl derivatives. For example, treatment with sodium azide in a polar aprotic solvent like DMF leads to the formation of 5-(azidomethyl)-1-phenyl-1H-tetrazole, a precursor for amines via reduction or for triazoles via cycloaddition.

C-O Bond Formation: Oxygen-based nucleophiles, including alkoxides, phenoxides, and carboxylates, react with 5-(chloromethyl)-1-phenyl-1H-tetrazole to form ethers and esters, respectively. The reaction of the analogous 5-chloro-1-phenyl-1H-tetrazole with hydroxyacetophenone demonstrates the formation of a C-O bond at the C5 position of the ring. sigmaaldrich.com Similar reactivity is expected for the chloromethyl group.

C-S Bond Formation: Sulfur nucleophiles, which are typically potent, react efficiently to create thioethers and thioesters. Thiolates and thioacetate (B1230152) are common reagents for these transformations. The synthesis of 1-substituted 5-alkyl(aryl)sulfanyltetrazoles from organic isothiocyanates and alkyl halides highlights the utility of forming C-S bonds at the 5-position. researchgate.net

The following table summarizes representative nucleophilic substitution reactions on the chloromethyl group.

| Nucleophile | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | 5-(Azidomethyl)-1-phenyl-1H-tetrazole | DMF, Room Temperature |

| Hydroxide | Sodium Hydroxide (NaOH) | (1-Phenyl-1H-tetrazol-5-yl)methanol | Aqueous solvent, Heat |

| Phenoxide | Phenol / Base (e.g., K₂CO₃) | 5-(Phenoxymethyl)-1-phenyl-1H-tetrazole | Acetone, Reflux |

| Thiolate | Thiophenol / Base (e.g., Et₃N) | 5-[(Phenylthio)methyl]-1-phenyl-1H-tetrazole | THF, Room Temperature |

| Primary Amine | Benzylamine | N-Benzyl-1-(1-phenyl-1H-tetrazol-5-yl)methanamine | Acetonitrile, Base, Heat |

The reliable reactivity of the chloromethyl group makes this compound an ideal scaffold for the generation of chemical libraries. By reacting the parent compound with a diverse set of nucleophiles, a large number of analogues with varied R-groups can be synthesized in parallel. This approach is central to diversity-oriented synthesis, a strategy employed in drug discovery to explore chemical space efficiently. researchgate.netorganic-chemistry.org The resulting 1,5-disubstituted tetrazole derivatives are valuable in medicinal chemistry, as the tetrazole ring can act as a bioisosteric replacement for a carboxylic acid or a cis-amide bond, often improving metabolic stability and pharmacokinetic properties. lookchem.comorganic-chemistry.org Multicomponent reactions, such as the Ugi-azide reaction, are frequently used to generate libraries of 1,5-disubstituted tetrazoles, underscoring the importance of this structural motif in high-throughput chemistry. rsc.orgnih.gov

Reactivity of the Tetrazole Ring

While less commonly functionalized than the chloromethyl group, the tetrazole ring itself possesses unique chemical properties and can participate in several types of reactions. The ring is aromatic, with 6 π-electrons, and is generally stable to many reagents. researchgate.net

The tetrazole ring is electron-rich due to the presence of four nitrogen atoms, yet it is considered an electron-withdrawing substituent. This duality governs its reactivity.

Electrophilic Processes: The nitrogen atoms of the tetrazole ring are nucleophilic and can be alkylated. nih.govresearchgate.net In this compound, the N1 position is already substituted. Further reaction with a powerful electrophile, such as a strong alkylating agent, could occur at N4, leading to the formation of a cationic tetrazolium salt. Electrophilic substitution on the N1-phenyl group is also possible, with the tetrazole ring acting as a deactivating group, directing substitution to the meta position.

Nucleophilic Processes: Direct nucleophilic attack on the tetrazole ring carbon (C5) is difficult due to the ring's aromaticity and electron density. However, if a good leaving group is present at the C5 position, nucleophilic aromatic substitution can occur. For instance, 5-chloro-1-phenyl-1H-tetrazole reacts with nucleophiles like 2-hydroxyacetophenone (B1195853) to displace the chloride. sigmaaldrich.com This demonstrates that the C5 carbon is sufficiently electrophilic to undergo substitution when appropriately activated.

The tetrazole ring can undergo transformations that alter its core structure, often induced by heat or light. These reactions typically involve the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. researchgate.net

Photochemical reactions are a prominent class of tetrazole transformations. researchgate.net Upon UV irradiation, 1,5-disubstituted tetrazoles can lose N₂ to generate highly reactive intermediates such as nitrile imines. researchgate.net These intermediates can then undergo various subsequent reactions, including intramolecular cyclization. For example, photolysis of certain 1-phenyl-tetrazolones leads to the formation of benzimidazolones. researchgate.net Similarly, photodecomposition of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones yields carbodiimides through the expulsion of both nitrogen and sulfur.

Thermal reactions can also effect ring transformations. A notable example is the Huisgen reaction, where 5-substituted-1H-tetrazoles, upon acylation followed by heating, rearrange to form 1,3,4-oxadiazoles. researchgate.net This transformation involves the formation of an N-acyltetrazole intermediate, which then loses N₂ and cyclizes.

The following table provides examples of ring transformation reactions applicable to the 1-phenyl-tetrazole scaffold.

| Reaction Type | Reagents/Conditions | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Photochemical N₂ Extrusion | UV Light (e.g., 254 nm) | Nitrile Imine | Varies (e.g., cyclization products) | researchgate.netresearchgate.net |

| Thermal Rearrangement (Huisgen) | 1. Acyl Chloride (e.g., RCOCl), Pyridine 2. Heat | N-Acyltetrazole | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |

| Photochemical Decomposition | UV Light (for tetrazole-thiones) | Biradical | Carbodiimide |

Reactivity of the Phenyl Substituent: Aromatic Transformations

The phenyl group attached to the N1 position of the tetrazole ring offers a site for various aromatic transformations. The reactivity of this ring is significantly influenced by the electronic properties of the tetrazole moiety. The 1-tetrazolyl group generally acts as an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution reactions. Consequently, electrophilic attack is directed primarily to the meta positions of the phenyl ring.

Beyond substitution reactions, the phenyl group is crucial for mediating intermolecular forces. Studies on 1,5-disubstituted tetrazoles have shown that the phenyl ring can engage in π–π stacking interactions. nih.govacs.org These interactions can be either T-shaped edge-to-face or parallel-displaced stacking arrangements, influencing the compound's crystal packing and its interactions in solution. acs.org

Functionalization of the phenyl ring has been demonstrated in related structures. For instance, 5-phenyl-1-trityl-1H-tetrazole can be converted into a 2-[5-(1-trityl-1H-tetrazol) phenylboronic acid]. google.com This transformation introduces a boronic acid group onto the phenyl ring, creating a valuable intermediate for subsequent cross-coupling reactions, thereby highlighting a pathway to further functionalize the aromatic core. google.com

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is characterized by the high stability of the tetrazole ring system. The tetrazole ring is notably resistant to a variety of oxidizing and reducing conditions, which allows for selective transformations of the substituents. researchgate.net

The primary site for oxidation is the chloromethyl group. Analogous to other benzylic halides, this group can be oxidized. A noteworthy method involves the catalytic oxidation of carbon-halogen bonds using water as the oxidant. For example, (chloromethyl)benzene has been effectively transformed into benzoic acid in good yields using a Ruthenium-pincer complex catalyst in a dioxane/water mixture at 150 °C. acs.org This process demonstrates that the C-Cl bond in a benzylic position can be converted to a carboxylic acid group, a transformation that is applicable to this compound to yield 1-phenyl-1H-tetrazole-5-carboxylic acid. acs.org

For reduction, the chloromethyl group can be converted to a methyl group using standard methods for dehalogenation of benzylic halides. Plausible methods include catalytic hydrogenation with a palladium catalyst or reaction with hydride reagents. The phenyl ring and the tetrazole core are generally stable under these milder reduction conditions.

Reaction Kinetics and Thermodynamic Studies of Transformations

The kinetics and thermodynamics of reactions involving tetrazole derivatives are critical for understanding their stability and for optimizing synthetic procedures. Thermal analysis of several 1-phenyl-1H-tetrazole derivatives shows that the tetrazole ring decomposes exothermically at temperatures typically between 190–240 °C. researchgate.net The decomposition often proceeds with the release of nitrogen gas (N₂) to form an isonitrile intermediate. researchgate.net

A study involving thermogravimetry and differential scanning calorimetry (DSC) provided data on the thermal decomposition and enthalpies of formation for a series of 1-phenyl-1H-tetrazole derivatives, which are presented in the table below. researchgate.net

| Compound | Decomposition Temperature (°C) | Experimental ΔHd (kJ/mol) | Theoretical ΔHf (solid) (kJ/mol) |

|---|---|---|---|

| 1-phenyl-1H-tetrazole | 240 | -152.9 | 251.9 |

| 1-(2-chlorophenyl)-1H-tetrazole | 230 | -149.2 | -148.9 |

| 1-(4-chlorophenyl)-1H-tetrazole | 240 | -150.3 | -150.8 |

| 1-(4-methoxyphenyl)-1H-tetrazole | 230 | -149.3 | -148.2 |

| 1-(4-nitrophenyl)-1H-tetrazole | 230 | -214.5 | 312.5 |

Reaction kinetics can be dramatically influenced by the reaction conditions. For example, kinetic studies on the decomposition of 5-benzhydryl-1H-tetrazole revealed that the rate constant was two orders of magnitude greater in a flow reactor with direct electric resistance heating compared to conventional batch heating at the same temperature. This highlights that the choice of reactor technology and heating method can profoundly alter reaction rates for tetrazole compounds.

Furthermore, kinetic binding studies have been performed on tetrazole derivatives to determine inhibition constants (Ki) for enzymatic reactions, demonstrating the application of kinetic analysis in understanding the molecule's interactions in biological systems. researchgate.net The synthesis rates of tetrazoles are also known to be highly dependent on the choice of solvent and catalyst, further emphasizing the importance of kinetic considerations in the chemistry of these heterocycles. researchgate.net

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 5-(chloromethyl)-1-phenyl-1H-tetrazole, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon signals.

The protons of the phenyl group, being in an aromatic environment, would appear in the downfield region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and multiplicities would depend on the electronic effects of the tetrazole ring and any potential through-space interactions. The protons of the chloromethyl (-CH₂Cl) group are expected to resonate as a singlet in the range of 4.5-5.0 ppm, a characteristic region for protons on a carbon adjacent to both a chlorine atom and an aromatic system.

For comparison, the ¹H NMR spectrum of the related compound 5-(4-Chlorophenyl)-1H-tetrazole in DMSO-d₆ shows aromatic signals at δ 8.05-8.02 (d, J = 8 Hz, 2H) and 7.69-7.66 (d, J = 8 Hz, 2H). rsc.org Another related compound, 5-Phenyltetrazole, displays aromatic proton signals as a multiplet at δ 8.06-8.03 (m, 2H) and 7.62-7.58 (m, 3H) in DMSO-d₆. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.0 - 8.0 | Multiplet |

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. However, based on data from analogous compounds, the chemical shifts can be predicted. The spectrum would feature signals for the carbon of the chloromethyl group, the carbon of the tetrazole ring attached to the chloromethyl group, and the carbons of the phenyl ring.

The carbon of the -CH₂Cl group is expected in the aliphatic region, while the tetrazole ring carbon would appear further downfield. The aromatic carbons of the phenyl ring will have distinct signals, with their chemical shifts influenced by the N-phenyl substitution. For the related compound 5-chloro-1-phenyl-1H-tetrazole, ¹³C NMR data is available, which can serve as a reference. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C-1 (ipso) | ~135 |

| Phenyl C-2, C-6 (ortho) | ~120 |

| Phenyl C-3, C-5 (meta) | ~129 |

| Phenyl C-4 (para) | ~128 |

| Tetrazole C-5 | >150 |

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals through correlation spectroscopy.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the phenyl ring. Cross-peaks would be observed between adjacent aromatic protons, aiding in the assignment of the ortho, meta, and para positions. No cross-peaks would be expected for the chloromethyl protons as they are anticipated to be a singlet with no neighboring protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signal of the chloromethyl group to its corresponding carbon signal. Similarly, it would connect each aromatic proton signal to its directly attached carbon atom on the phenyl ring, facilitating the complete and accurate assignment of the ¹³C NMR spectrum.

Vibrational Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. While a specific spectrum for this compound is not available, data from related compounds like 5-phenyl-1H-tetrazole and general IR absorption tables can be used for prediction. researchgate.netvscht.cz

Key expected absorptions include:

Aromatic C-H stretching: Above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. vscht.cz

Aliphatic C-H stretching: Below 3000 cm⁻¹, from the chloromethyl group.

C=C and C=N stretching: In the 1600-1450 cm⁻¹ region, characteristic of the phenyl and tetrazole rings. For 5-phenyl-1H-tetrazole, a peak at 1619 cm⁻¹ is attributed to C=C and C=N vibrations. researchgate.net

Tetrazole ring vibrations: These typically appear in the 1550-1450 cm⁻¹ range.

C-Cl stretching: A strong absorption in the fingerprint region, typically around 800-600 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) |

| < 3000 | C-H Stretch | Aliphatic (Chloromethyl) |

| 1600 - 1450 | C=C / C=N Stretch | Phenyl / Tetrazole Ring |

| 1550 - 1450 | Ring Stretch | Tetrazole |

Raman spectroscopy provides complementary information to FTIR. While a Raman spectrum for this compound is not documented in the searched literature, a spectrum for the related 5-chloro-1-phenyl-1H-tetrazole is available and can offer insights. chemicalbook.com Raman spectra are particularly sensitive to non-polar bonds and symmetric vibrations. Key expected Raman shifts would include strong signals for the aromatic ring breathing modes and the symmetric vibrations of the tetrazole ring. The C-Cl stretch would also be Raman active.

Mass Spectrometry

Mass spectrometry is a critical tool for verifying the molecular weight and elemental composition of synthesized compounds. For tetrazole derivatives, High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming molecular formulas with high precision.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. While specific experimental HRMS data for this compound is not widely published, theoretical data provides expected values for various adducts. For instance, in studies of similar compounds like 5-vinyl-1H-tetrazole, HRMS has been used to confirm the molecular ion with a mass accuracy well within the accepted criterion of 5 ppm, showcasing the power of this technique. mdpi.com The predicted monoisotopic mass for the neutral [M] form of this compound (C₈H₇ClN₄) is 194.03592 Da. uni.lu The expected m/z values for common adducts are crucial for identification in experimental spectra.

| Adduct | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₈ClN₄]⁺ | 195.04320 |

| [M+Na]⁺ | [C₈H₇ClN₄Na]⁺ | 217.02514 |

| [M+K]⁺ | [C₈H₇ClN₄K]⁺ | 232.99908 |

| [M+NH₄]⁺ | [C₈H₁₁ClN₅]⁺ | 212.06974 |

| [M-H]⁻ | [C₈H₆ClN₄]⁻ | 193.02864 |

Tandem mass spectrometry (MS/MS) reveals the characteristic fragmentation pathways of a molecule, which aids in its structural elucidation. Studies on the fragmentation behavior of 5-substituted 1H-tetrazole derivatives have established general patterns. researchgate.net

In positive-ion mode electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ of 5-substituted tetrazoles typically undergoes a characteristic elimination of hydrazoic acid (HN₃). mdpi.comresearchgate.net For this compound, the [M+H]⁺ ion (m/z 195.04) would be expected to lose a 43.01 Da neutral fragment (HN₃) to produce a major fragment ion.

Conversely, in negative-ion mode (ESI-), the fragmentation is often characterized by the elimination of a molecule of dinitrogen (N₂). researchgate.net This loss of a 28.01 Da fragment is a hallmark of the tetrazole ring system under these conditions. At higher collision energies, the elimination of N₂ can also be observed in positive-ion mode for some tetrazole derivatives. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Analysis of 5-chloro-1-phenyl-1H-tetrazole revealed a monoclinic crystal system with the space group P2₁/c. nih.gov This is a common space group for organic molecules. The phenyl and tetrazole rings in this analogue are not coplanar, exhibiting a significant dihedral angle of 64.5°. nih.gov It is reasonable to expect a similarly twisted conformation for this compound due to the steric interactions between the phenyl ring and the substituent at the C5 position of the tetrazole ring.

Challenges in the crystallography of tetrazole derivatives can include the disorder of hydrogen atoms due to tautomerism; however, these issues can often be resolved by collecting diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅ClN₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0428 (7) |

| b (Å) | 6.4150 (6) |

| c (Å) | 17.5804 (18) |

| β (°) | 96.160 (2) |

| Volume (ų) | 789.69 (13) |

| Z (molecules per unit cell) | 4 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating tetrazole derivatives. taylorfrancis.comelixirpublishers.com For compounds like 5-(chloromethyl)-1-phenyl-1H-tetrazole, DFT methods are used to perform full structure optimization, calculate force fields, and predict a variety of molecular properties. researchgate.netnih.gov

A common approach involves using hybrid functionals, such as B3LYP, combined with various basis sets like 6-31G*, 6-311++G(d,p), or cc-pVDZ, to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.netresearchgate.net These calculations can determine optimized geometries, vibrational frequencies, and the energies of the ground state and transition states. researchgate.netsuperfri.org For instance, studies on related phenyl tetrazoles have successfully used the B3LYP/cc-pVDZ level of theory for optimizations and frequency analyses. researchgate.net Furthermore, high-level composite methods like CBS-4M have been employed to theoretically calculate thermodynamic properties such as the enthalpies of formation. researchgate.net Such theoretical investigations are crucial for understanding the stability and energetic properties of these nitrogen-rich heterocyclic compounds. conicet.gov.arresearchgate.net

Molecular Geometry and Conformational Landscape Analysis

Theoretical calculations are essential for defining the three-dimensional structure of this compound. Studies on analogous compounds, such as 5-chloro-1-phenyltetrazole and 5-ethoxy-1-phenyl-1H-tetrazole, provide a strong basis for understanding its likely geometry. researchgate.netnih.gov

DFT calculations predict that the minimum energy conformation of phenyltetrazoles is typically non-planar. researchgate.net The phenyl and tetrazole rings are twisted relative to each other. For 5-chloro-1-phenyltetrazole, the optimized dihedral angle between the two rings is calculated to be 48° (using DFT B3LYP/6-31G*), a significant twist from a planar structure. researchgate.net A similar non-planar arrangement is expected for this compound.

Conformational analysis of related molecules like 5-ethoxy-1-phenyl-1H-tetrazole reveals the existence of multiple conformers that are very close in energy, separated by low energy barriers. nih.govconicet.gov.ar It is likely that the chloromethyl group in this compound also allows for different rotational conformers, which could be investigated using computational potential energy surface scans.

Table 1: Representative Geometric Parameters for Phenyltetrazole Scaffolds from Computational Studies

| Parameter | 1-phenyltetrazole researchgate.net | 5-chloro-1-phenyltetrazole researchgate.net |

|---|---|---|

| Method | DFT(B3LYP)/6-31G* | DFT(B3LYP)/6-31G* |

| Phenyl-Tetrazole Dihedral Angle | 29° | 48° |

| C-Cl Bond Length (Å) | N/A | 1.769 |

| N1-C(Phenyl) Bond Length (Å) | 1.431 | 1.434 |

This table presents data from related compounds to illustrate typical geometric parameters derived from DFT calculations.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of this compound dictate its reactivity. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are key tools for this analysis. researchgate.netfiveable.me

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. fiveable.me The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov In a theoretical study of the related 5-(4-chlorophenyl)-1H-tetrazole using the B3LYP/6-311++G(d,p) method, the HOMO-LUMO energy gap was calculated, providing insights into its electronic and chemical reactive properties. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net It helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net For phenyltetrazole derivatives, MEP analysis typically shows negative potential (red and yellow regions) around the nitrogen atoms of the tetrazole ring, indicating these are the most likely sites for electrophilic attack. The regions around the hydrogen atoms and the chloromethyl group would exhibit positive potential (blue regions), marking them as potential sites for nucleophilic attack. researchgate.netmalayajournal.org

Table 2: Calculated Electronic Properties for a Related Tetrazole

| Parameter | 5-(4-chlorophenyl)-1H-tetrazole researchgate.net |

|---|---|

| Method | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -8.19 |

| LUMO Energy (eV) | -1.25 |

| Energy Gap (ΔE) (eV) | 6.94 |

| Dipole Moment (Debye) | 4.8275 |

This table shows data for a structurally similar compound to provide context for the electronic properties of this compound.

Theoretical Vibrational Spectroscopy and Spectral Interpretation

Computational methods are highly effective in predicting vibrational spectra (Infrared and Raman) and aiding in the assignment of experimental absorption bands. researchgate.net For this compound, DFT calculations can predict its harmonic vibrational frequencies.

Studies on 1-phenyltetrazole and 5-chloro-1-phenyltetrazole have shown that theoretically calculated IR spectra fit well with experimental spectra observed in both the solid state and in matrix isolation experiments. researchgate.net This allows for a reliable assignment of the observed IR absorption bands. researchgate.net For this compound, key vibrational modes would include:

Phenyl Ring Vibrations: C-H stretching modes typically appear around 3100-3000 cm⁻¹. derpharmachemica.com

Tetrazole Ring Vibrations: Characteristic ring stretching and bending vibrations are found in the 1550-1450 cm⁻¹ region.

C-Cl Stretching: The stretch for the chloromethyl group is expected in the range of 800–600 cm⁻¹.

CH₂ Vibrations: Bending and wagging modes for the methylene (B1212753) group would also be present.

By comparing the calculated frequencies with experimental FT-IR and FT-Raman spectra, a detailed understanding of the molecule's vibrational behavior can be achieved. nih.govderpharmachemica.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including decomposition pathways and substitution reactions. For this compound, this could involve studying the reactivity of both the tetrazole ring and the chloromethyl side chain.

Theoretical studies on the photochemistry of related tetrazoles have been used to characterize reaction pathways on both singlet and triplet potential energy surfaces. uc.pt The thermal decomposition of phenyl tetrazoles often proceeds via the extrusion of molecular nitrogen (N₂) to form highly reactive intermediates like isonitriles. researchgate.net Computational modeling can locate the transition states for such fragmentation reactions, calculating the activation energies and elucidating the step-by-step mechanism.

The chloromethyl group is a reactive site for nucleophilic substitution. Computational modeling can be used to study the reaction mechanisms with various nucleophiles. Furthermore, the catalytic oxidation of C-Cl bonds to other functional groups is another area where computational studies can shed light on the reaction intermediates and transition states involved in the catalytic cycle. acs.org

Solvation Effects and Intermolecular Interactions Modeling

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these solvation effects. The Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent on molecular properties like geometry, electronic structure, and reaction energies. uc.pt

Studies on the synthesis of 5-phenyl-1H-tetrazole have shown that the reaction is highly dependent on the nature of the solvent, with polar solvents like DMF and DMSO giving better results than nonpolar ones. researchgate.netresearchgate.net Computational studies can help explain these observations by calculating the stability of reactants, intermediates, and transition states in different solvent environments. For this compound, modeling in both the gas phase and in solution (e.g., water) can provide a more complete picture of its behavior, as demonstrated in studies of other tetrazole derivatives. taylorfrancis.com Additionally, computational methods can be used to model and predict the strength and nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, which are crucial in condensed phases. monash.edu

Applications in Advanced Organic Synthesis and Material Science

Strategic Intermediate in Complex Molecule Construction

The utility of 5-(chloromethyl)-1-phenyl-1H-tetrazole as an intermediate stems from the ability of the chloromethyl group to undergo nucleophilic substitution reactions, thereby enabling the introduction of the phenyl-tetrazole moiety into a diverse array of molecular architectures.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.gov Tetrazoles, being nitrogen-rich five-membered rings, are themselves a critical class of heterocycles. chemistryresearches.ir The compound this compound serves as an excellent electrophilic building block for the synthesis of more complex, substituted nitrogen heterocycles.

The reactive C-Cl bond in the chloromethyl group is susceptible to attack by a wide variety of nucleophiles. For instance, reaction with primary or secondary amines leads to the formation of 5-(aminomethyl)-1-phenyl-1H-tetrazoles. Similarly, reactions with other nitrogen-containing heterocycles, such as imidazoles or pyrazoles, can be used to create novel linked heterocyclic systems. These reactions expand the chemical space accessible from the initial tetrazole, allowing for the construction of molecules with tailored properties. Research into 1,5-disubstituted tetrazoles has shown that modifications at the 5-position are crucial for tuning biological activity, and the chloromethyl group provides a direct handle for such modifications. nih.gov The synthesis of various 5-substituted-1H-tetrazoles is a topic of significant interest, with numerous methods developed to create these valuable compounds. scielo.brrsc.org

In carbohydrate chemistry, the synthesis of glycosides requires the activation of a sugar at its anomeric carbon. This is achieved by converting the anomeric hydroxyl group into a good leaving group, creating a "glycosyl donor". The 1-phenyl-1H-tetrazol-5-yl group has been successfully employed as an anomeric leaving group for glycosylation reactions.

In a key study, a new type of glycosyl donor was prepared using 5-chloro-1-phenyl-1H-tetrazole, a close analogue of the title compound. nih.gov The anomeric hydroxyl group of 2,3,4,6-tetra-O-benzyl-D-glucose was reacted with the 5-chloro-1-phenyl-1H-tetrazole to furnish an O-(1-phenyltetrazol-5-yl) glucoside. nih.gov This tetrazolyl glucoside proved to be an effective glycosyl donor, reacting with various primary and secondary alcohol acceptors to form the corresponding glycosides. nih.govsigmaaldrich.com The activation of this donor for the glycosylation reaction proceeds under specific conditions, highlighting the utility of the phenyltetrazolyl moiety in facilitating the formation of O-glycosidic bonds, which are central to the structure of oligosaccharides and glycoconjugates. nih.govresearchgate.net

Table 1: Glycosylation Reactions Using an O-(1-phenyltetrazol-5-yl) Glucoside Donor Data synthesized from research on the reactivity of O-(1-phenyltetrazol-5-yl) glucosides. nih.gov

| Acceptor (Alcohol) | Product |

| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Disaccharide |

| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Disaccharide |

| Cholesterol | Steroidal Glycoside |

| Methanol | Methyl Glycoside |

Combinatorial chemistry is a powerful strategy for rapidly generating large collections, or "libraries," of related compounds for high-throughput screening in drug discovery and materials science. nih.gov This process often relies on a central "scaffold," a core molecular structure to which various building blocks are attached.

The this compound molecule is an ideal scaffold for combinatorial library synthesis. The 1-phenyl-1H-tetrazole portion represents a stable, structurally defined core, which can be considered a "privileged structure" due to its prevalence in bioactive molecules. ajchem-a.com The key to its use in library generation is the reactive chloromethyl group. By reacting a single batch of this compound with a diverse set of nucleophiles (e.g., a collection of different amines, thiols, or phenols) in a parallel fashion, a large library of 1-phenyl-5-(substituted-methyl)-1H-tetrazoles can be quickly synthesized. Each member of the library retains the core phenyl-tetrazole scaffold but differs in the substituent introduced via the chloromethyl linker. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds.

Advanced Applications in Coordination Chemistry

The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions. This property has led to the use of tetrazole derivatives in the design of metal complexes, coordination polymers, and functional materials with interesting magnetic, luminescent, and catalytic properties.

Tetrazoles can coordinate to metal centers in various modes, making them versatile ligands for constructing coordination compounds. nih.gov Research on the coordination chemistry of 1-phenyl-1H-tetrazole-5-thiol, a related compound, has demonstrated that both the tetrazole ring nitrogen (N4) and the sulfur atom of the thiol group can bind to metal ions like cobalt (II) and cadmium (II). lookchem.comresearchgate.net These interactions have led to the formation of complexes with diverse structures, including one-dimensional looped chains. lookchem.com

While the chloromethyl group of this compound is not typically involved in direct coordination, it serves as a crucial functional handle. It allows the 1-phenyltetrazole moiety to be tethered to other molecular systems. For example, the chloromethyl group can be used to anchor the tetrazole ligand to a larger organic backbone or a solid support. Alternatively, it can be substituted with another donor group, creating a chelating ligand where the tetrazole ring and the new group can bind to the same metal center, potentially leading to complexes with enhanced stability and unique properties. The synthesis of complexes with in situ generated tetrazole ligands has also been shown to produce diverse and complex frameworks. rsc.org

Table 2: Structural Features of Metal Complexes with 1-Phenyl-1H-tetrazole-5-thiol (Hptt) Ligand Data from single-crystal X-ray diffraction analyses of synthesized coordination polymers. lookchem.com

| Compound | Metal Ion | Formula | Structural Motif |

| [Co(ptt)₂]ₙ | Co(II) | C₁₄H₁₀CoN₈ | 1D looped chain containing [Co₂S₂C₂N₂] rings |

| [Cd(ptt)₂]ₙ | Cd(II) | C₁₄H₁₀CdN₈ | 1D looped chain, isostructural with the Co(II) complex |

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined, higher-order structures. Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that form porous, crystalline materials from organic ligands (linkers) and metal ions or clusters. rsc.org

Tetrazole-based ligands are highly effective linkers for the construction of MOFs due to their multiple coordination sites and ability to bridge metal centers, often resulting in robust frameworks with high thermal stability and porosity. rsc.orgacs.orgacs.org These materials have shown promise for applications such as selective gas adsorption. rsc.org While ditopic or tritopic tetrazole ligands are typically used to build extended 3D frameworks, monofunctional derivatives like this compound can also play a significant role. Its derivatives can act as modulating ligands to control the dimensionality or topology of a framework. Furthermore, by replacing the chloro group with a functional group capable of strong hydrogen bonding (e.g., carboxylic acid or amide), the resulting molecule can self-assemble into intricate hydrogen-bonded supramolecular frameworks. mdpi.com The non-covalent interactions involving the phenyl and tetrazole rings can also guide the assembly into higher-order structures. nih.gov

Research in Functional Materials

The compound this compound serves as a versatile building block in the development of advanced functional materials. Its unique structure, combining the high nitrogen content and energetic properties of the tetrazole ring with the reactivity of a chloromethyl group, makes it a valuable precursor in two key areas of materials science: high-energy materials and nitrogen-rich polymers. The phenyl group provides thermal stability, while the chloromethyl group acts as a reactive handle for further chemical modification, allowing for the tailored synthesis of materials with specific properties.

High-Energy Materials Research

The field of high-energy materials (HEMs) is continually searching for new compounds that offer superior performance, enhanced stability, and improved safety characteristics over traditional materials. Tetrazole-based compounds are at the forefront of this research due to their high nitrogen content, which leads to the generation of a large volume of dinitrogen (N₂) gas upon decomposition, and their high positive enthalpies of formation, which results in a significant release of energy. mdpi.com

The utility of this compound in this field stems from the reactive chloromethyl (-CH₂Cl) group. This group allows the molecule to serve as a scaffold for the synthesis of more complex and energetic derivatives through nucleophilic substitution reactions. A primary strategy involves replacing the chlorine atom with highly energetic functional groups, known as "explosophores," such as the azide (B81097) (-N₃) or nitrato (-ONO₂) moieties.

Below is a table detailing the properties of several representative energetic tetrazole derivatives, providing context for the potential performance of compounds synthesized from this compound.

| Compound Name | Key Energetic Group(s) | Decomposition Temp. (°C) | Nitrogen Content (%) | Notes | Reference |

|---|---|---|---|---|---|

| 5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole | Tetrazole, Triazole, Amino | 231 | 67.45 | A nitrogen-rich compound synthesized from commercially available chemicals. rsc.org | rsc.org |

| 1-(Azidomethyl)-5H-tetrazole | Tetrazole, Azide | 134 | 79.98 | A powerful ligand for creating extremely sensitive energetic coordination compounds. researchgate.net | researchgate.net |

| 5-(Nitrimino)-1H-tetrazole | Tetrazole, Nitrimino | 170 (explodes) | 64.61 | An endothermic compound with explosive performance comparable to TNT. energetic-materials.org.cn | energetic-materials.org.cn |

| Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50) | Bistetrazole diolate | 221 | 55.23 | A high-performance explosive that is simple to prepare and has low toxicity. rsc.org | rsc.org |

Polymer Chemistry and Nitrogen-Rich Polymer Synthesis

Nitrogen-rich polymers are of significant interest for applications as energetic binders in propellant and explosive formulations, as well as for the development of advanced gas-generating systems. uni-muenchen.denih.gov These polymers aim to combine the mechanical properties of a polymer matrix with the high energy and gas-generating capabilities of nitrogen-rich functional groups. The incorporation of tetrazole moieties into a polymer backbone is a key strategy for achieving these goals. researchgate.net

The compound this compound is an ideal candidate for the synthesis of such polymers through post-polymerization modification, also known as polymer grafting. In this approach, a pre-formed polymer containing reactive sites is treated with this compound. The reactive chloromethyl group allows the entire phenyl-tetrazole unit to be covalently bonded to the polymer chain.

This grafting is typically achieved via a nucleophilic substitution reaction where nucleophilic groups on the polymer backbone (such as hydroxyls, amines, or thiols) displace the chloride ion on the this compound molecule. For example, polymers like poly(epichlorohydrin) or hydroxyl-terminated polybutadiene (B167195) (HTPB) can be functionalized in this manner. Research has demonstrated the successful substitution of chlorine atoms in poly(epichlorohydrin) with 5-aminotetrazole (B145819) to create energetic polymers. nih.gov A similar principle applies to the use of this compound. This method allows for precise control over the nitrogen content and energetic properties of the final polymer by adjusting the degree of functionalization. The resulting polymers exhibit enhanced thermal stability and a significantly higher nitrogen content compared to the parent polymer. nih.govsid.ir

The table below presents examples of nitrogen-rich polymers containing tetrazole units, illustrating the properties that can be achieved through various synthetic strategies.

| Polymer/Monomer System | Tetrazole Unit | Synthesis Method | Key Properties | Reference |

|---|---|---|---|---|

| Poly(5-vinyltetrazole) (PVT) | 5-Vinyltetrazole | Polymerization of monomer | High nitrogen content; explosive thermal degradation around 260°C. sid.ir | sid.irmdpi.com |

| 4-Chloromethyl styrene-acrylonitrile copolymer | Formed in-situ from nitrile groups | Copolymerization followed by reaction with sodium azide | Introduces tetrazole rings into a styrene-based polymer; degradation at ~260°C. sid.ir | sid.ir |

| N-glycidyl-5-aminotetrazole homopolymer | 5-Aminotetrazole | Grafting onto poly(epichlorohydrin) | High thermal stability (up to 220°C); enhanced density and nitrogen content. nih.gov | nih.gov |

| Polystyrene-based polymer | Formed in-situ from cyano groups | Post-polymerization modification ("click chemistry") | Nitrogen content successfully increased to over 10%. jes.or.jp | jes.or.jp |

Research in Bioactive Molecule Development Academic Focus

Studies on Anti-inflammatory, Analgesic, and Antitubercular Potential

The 1-phenyl-1H-tetrazole scaffold, the core structure of 5-(chloromethyl)-1-phenyl-1H-tetrazole, is a subject of significant interest in medicinal chemistry due to its wide range of pharmacological properties. researchgate.net The reactive chloromethyl group at the 5-position of the tetrazole ring serves as a crucial synthetic handle, allowing for the creation of diverse derivatives for biological screening. Research has explored the potential of this class of compounds in developing new anti-inflammatory, analgesic, and antitubercular agents.

Derivatives of 1-phenyl-1H-tetrazole have demonstrated notable anti-inflammatory effects. For instance, a series of 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles were synthesized and evaluated for their anti-inflammatory properties, with some compounds showing potent activity comparable to the standard drug ibuprofen. nih.gov Another study reported that synthesized tetrazole derivatives, including 1,1-dimethyl-3-(phenyl (1H-tetrazol-1-yl) methyl amino urea), exhibited significant anti-inflammatory activity in carrageenan-induced paw edema in rats. sphinxsai.com Furthermore, hybrid compounds combining pyrazole (B372694) and tetrazole moieties, such as 5-(1-aryl-3-(5-substituted-thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles, have shown excellent activity in inhibiting nitric oxide (NO) secretion, a key mediator in inflammation. mdpi.com

In the realm of pain management, tetrazole derivatives have been investigated for their analgesic (antinociceptive) properties. Studies on substituted-{5-[2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]tetrazol-1-yl}alkanones revealed their potential as antinociceptive agents when tested using acetic acid-induced writhing and hot plate methods. nih.govnih.gov These findings underscore the potential of the tetrazole scaffold in the development of new pain-relieving drugs.

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for novel antitubercular agents. The tetrazole nucleus has been identified as a promising pharmacophore in this area. nih.gov A study on 1-aryl-5-benzylsulfanyltetrazoles, which are 1,5-disubstituted tetrazoles, reported their in vitro activity against Mycobacterium tuberculosis. researchgate.net The activity was found to be influenced by the electronic properties of substituents on the phenyl ring. researchgate.net In another investigation, newly synthesized 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridines displayed significant activity against the H37Rv strain of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.125 µg/ml. researchgate.net Additionally, novel tetrazole derivatives containing an azatidinone core have been identified as potent hits for further development as anti-TB agents. nih.govnih.gov

Table 1: Examples of Biologically Active 1-Phenyl-1H-Tetrazole Derivatives

| Compound/Series | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles | Anti-inflammatory | Showed potent activity comparable to ibuprofen. | nih.gov |

| 5-(1-Aryl-3-(5-substituted-thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles | Anti-inflammatory | Exhibited excellent inhibition of nitric oxide (NO) secretion. | mdpi.com |

| 1,1-dimethyl-3-(phenyl (1H- tetrazol-1-yl) methyl amino urea | Anti-inflammatory | Showed potential anti-inflammatory activity compared to phenylbutazone. | sphinxsai.com |

| 1-Aryl-5-benzylsulfanyltetrazoles | Antitubercular | Active against Mycobacterium tuberculosis; activity dependent on phenyl ring substituents. | researchgate.net |

| 5-Chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridines | Antitubercular | Displayed significant activity with MIC values ranging from 3.125-25 μg/ml. | researchgate.net |

Bioisosteric Replacement Strategies in Pharmaceutical Research

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. dundee.ac.uk This approach is widely used to enhance a drug candidate's potency, selectivity, metabolic stability, and pharmacokinetic profile. researchgate.net The tetrazole ring has emerged as a particularly valuable motif in this context, serving as a successful bioisosteric replacement for carboxylic acids and amide groups. benthamscience.comnih.govbohrium.com

The 5-substituted-1H-tetrazole moiety is frequently employed as a metabolically robust substitute for a carboxylic acid group. researchgate.net The tetrazole ring's acidity (pKa) is similar to that of a carboxylic acid, allowing it to participate in similar ionic interactions with biological targets, but it is generally more resistant to metabolic degradation. nih.govmdpi.com This replacement can lead to improved oral bioavailability and a longer duration of action. Several successful drugs, including the antihypertensive medication Losartan, incorporate a tetrazole ring as a carboxylic acid bioisostere. researchgate.net

Furthermore, 1,5-disubstituted tetrazoles, such as this compound, are recognized as effective bioisosteres for cis-amide bonds. nih.gov This application is particularly relevant in the design of peptidomimetics, where replacing a scissile amide linkage can enhance stability against proteolytic enzymes while maintaining the necessary conformation for receptor binding.

The utility of this strategy was demonstrated in a study where the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity. nih.govresearchgate.net The lead compound from this study, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, inhibited the growth of leukemia cells at nanomolar concentrations. nih.gov

The compound this compound is a valuable starting material for implementing these bioisosteric strategies. Its reactive chloromethyl group allows for straightforward covalent attachment to a parent molecule, thereby introducing the 1-phenyltetrazol-5-yl moiety as a bioisosteric replacement for other functional groups. This makes it a key building block for synthesizing libraries of new compounds with potentially improved therapeutic properties.

Agrochemical Research (e.g., Herbicides, Fungicides, Plant Growth Regulators)

The application of tetrazole derivatives extends beyond medicine into the field of agriculture, where they have been investigated as plant growth regulators, herbicides, and fungicides. mdpi.com The structural diversity and biological activity of heterocyclic compounds make them a rich source for the discovery of new agrochemicals.

While specific research on the agrochemical applications of this compound is not extensively documented in publicly available literature, the broader class of phenyl-substituted heterocycles is of significant interest in this area. For example, novel phenylpyridines, designed through the molecular modeling of existing herbicides, have been shown to be highly active against important broadleaf and grass weeds by inhibiting the enzyme protoporphyrinogen-IX-oxidase. chimia.ch Similarly, certain phenylpyrazole derivatives have been developed and reported to possess herbicidal activity. nih.gov

The general utility of tetrazoles in agriculture suggests that derivatives of this compound could be promising candidates for screening. The compound's structure, featuring a stable phenyl-tetrazole core, combined with the reactive chloromethyl group, provides a versatile scaffold for creating novel molecules. This reactivity allows for the synthesis of a wide array of derivatives that can be tested for various agrochemical activities, including herbicidal, fungicidal, and plant growth regulatory effects. mdpi.com

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel molecules and synthetic pathways. nih.govnih.gov For tetrazole derivatives, AI algorithms are being developed to predict molecular properties, screen virtual compound libraries, and devise optimal synthetic routes. nih.govscielo.org.za These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. nih.gov

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, is emerging as a safer, more efficient, and scalable alternative to traditional batch synthesis, particularly for reactions involving hazardous reagents like azides. google.com The synthesis of tetrazoles, which often utilizes sodium azide (B81097), presents significant safety challenges in large-scale batch production due to the potential formation of explosive hydrazoic acid. researchgate.netgoogle.com Flow chemistry mitigates these risks by ensuring that only small quantities of hazardous materials are reacting at any given time. researchgate.net

For the synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole, the adoption of continuous flow processes offers substantial advantages. Research on other tetrazoles has demonstrated that flow synthesis can be safe, efficient, and scalable, requiring no metal promoters and using near-equimolar amounts of sodium azide. scielo.org.za A flow process for producing this compound would enhance safety, improve heat and mass transfer, and allow for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved purity, and more consistent product quality. The ability to scale up production simply by running the flow reactor for longer periods makes this technology highly attractive for the industrial manufacturing of this and related tetrazole compounds. google.com

Advanced In-Situ Characterization Techniques

Understanding reaction mechanisms is fundamental to optimizing synthetic processes. Advanced in-situ characterization techniques, which allow for the real-time monitoring of a chemical reaction as it occurs, are providing unprecedented insights into the formation of complex molecules. researchgate.net Techniques such as in-situ Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction can be used to identify transient intermediates, determine reaction kinetics, and elucidate the precise roles of catalysts and reagents. sigmaaldrich.comnih.gov

In the synthesis of this compound, in-situ hydrothermal methods have been used to synthesize and characterize tetrazole coordination polymers, revealing the role of metal species in the formation of the tetrazole ring. researchgate.netsigmaaldrich.com The application of such advanced analytical methods to the specific synthesis of this compound could provide a deeper understanding of its formation mechanism. By observing the reaction in real-time, researchers can identify key intermediates and transition states, leading to more rational process optimization. This knowledge is invaluable for improving yield, minimizing by-product formation, and designing more effective catalysts for the synthesis of this and other substituted tetrazoles.

Development of Environmentally Benign Synthetic Processes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For tetrazole synthesis, this includes the use of greener solvents like water, the development of recyclable catalysts, and the design of atom-economical reactions. The use of nano-catalysts, for example, represents a significant step towards more environmentally friendly chemical production, as they are often highly efficient and can be easily recovered and reused.